

An In-depth Technical Guide to the Health and Safety of Methyl Brassylate

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Compound of Interest

Compound Name: Methyl brassylate

Cat. No.: B074189

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Methyl Brassylate (CAS No. 1472-87-3), also known as Dimethyl tridecanedioate, is a dicarboxylic acid ester with applications in the fragrance and cosmetics industries. This guide provides a comprehensive overview of the available health and safety information for **Methyl Brassylate**, with a focus on its physicochemical properties, toxicological profile, and recommended safety measures. While specific quantitative toxicological data for **Methyl Brassylate** is limited in publicly accessible literature, this guide summarizes the known information and describes the standard experimental protocols for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its potential hazards and implementing appropriate handling procedures. The key properties of **Methyl Brassylate** are summarized in the table below.

Property	Value	Reference
Chemical Name	Dimethyl tridecanedioate	[1][2]
Synonyms	Methyl brassylate, Dimethyl brassylate	[1][3]
CAS Number	1472-87-3	[1][2]
Molecular Formula	C ₁₅ H ₂₈ O ₄	[1][2]
Molecular Weight	272.39 g/mol	[1][2]
Appearance	White to off-white solid	[2]
Melting Point	35-37 °C	[4]
Boiling Point	326-328 °C	[4]
Flash Point	>110 °C (>230 °F)	[4]

Toxicological Profile

The toxicological data for **Methyl Brassylate** is not extensively detailed in the public domain. The primary classification available is for acute oral toxicity. For other endpoints, data is largely unavailable. In such cases, read-across approaches from structurally similar dicarboxylic acid esters or Quantitative Structure-Activity Relationship (QSAR) models may be employed for preliminary risk assessment, though these methods have their own limitations and uncertainties.

Acute Toxicity

Endpoint	Classification/ Value	Species	Method	Reference
Oral	GHS Category 4: Harmful if swallowed.	Not specified	Not specified	[1]
Dermal	Data not available	-	-	-
Inhalation	Data not available	-	-	-

Irritation and Sensitization

Endpoint	Result	Species	Method	Reference
Skin Irritation	Data not available	-	-	-
Eye Irritation	Data not available	-	-	-
Skin Sensitization	Data not available	-	-	-

Repeated Dose Toxicity

Endpoint	NOAEL/LOAEL	Species	Method	Reference
Sub-acute/Sub- chronic/Chronic	Data not available	-	-	-

Genotoxicity

Assay	Result	System	Method	Reference
Ames Test	Data not available	In vitro	-	-
Chromosomal Aberration	Data not available	-	-	-
Micronucleus Test	Data not available	-	-	-

Carcinogenicity

There is no data available on the carcinogenic potential of **Methyl Brassylate**. Standard carcinogenicity studies are typically long-term bioassays in rodents.^[1]

Reproductive and Developmental Toxicity

There is no data available on the reproductive or developmental toxicity of **Methyl Brassylate**.

Experimental Protocols

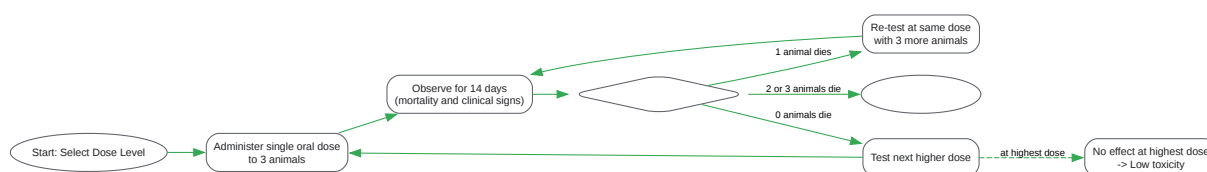
In the absence of specific study reports for **Methyl Brassylate**, this section details the standard methodologies for key toxicological endpoints based on OECD guidelines. These protocols provide a framework for how such studies would likely be conducted.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

- **Test Principle:** A single dose of the substance is administered orally to a group of animals. The animals are observed for a defined period for signs of toxicity and mortality. The classification is based on the observed toxicity at defined dose levels.
- **Test Animals:** Typically, rats are used. Animals are of a single sex (usually females, as they are often slightly more sensitive).

- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
 - The substance is administered by gavage to a group of three animals.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - The outcome of the first group determines the next step:
 - If mortality is observed in two or three animals, the substance is classified at that dose level.
 - If one animal dies, the test is repeated with three more animals at the same dose.
 - If no animals die, the next higher dose level is tested.
- Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.



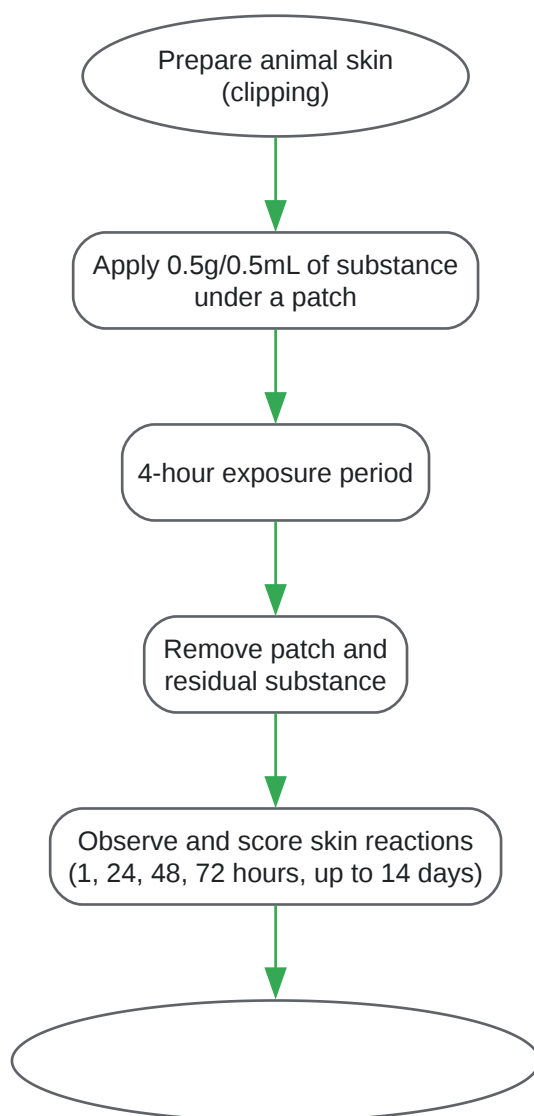
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OECD 423 Acute Oral Toxicity Workflow

Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- **Test Principle:** The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and scored.
- **Test Animals:** The albino rabbit is the preferred species.
- **Procedure:**
 - A small area of the animal's back is clipped free of fur.
 - 0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the test substance is applied to the skin under a gauze patch.
 - The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch and any residual substance are removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
- **Endpoint:** The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.



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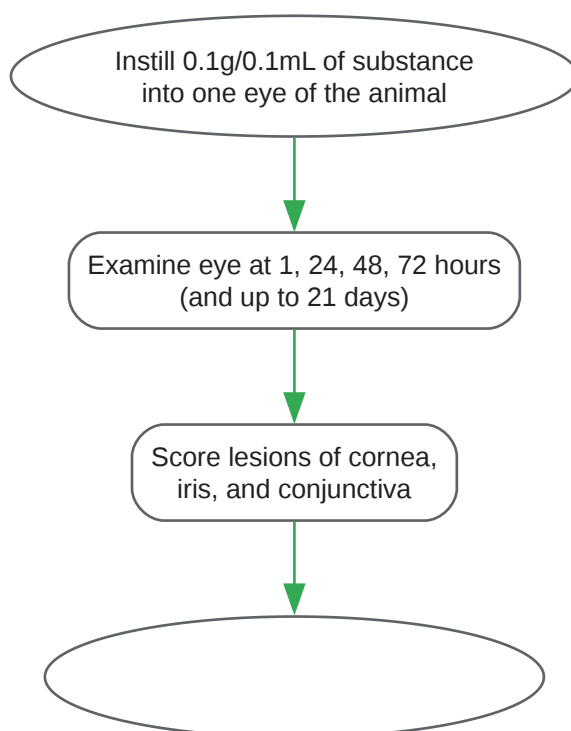
OECD 404 Dermal Irritation Test Workflow

Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

- **Test Principle:** A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
- **Test Animals:** The albino rabbit is the recommended species.

- Procedure:
 - The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.
 - The eyelids are held together for a short period to prevent loss of the substance.
 - The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.
 - Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.
- Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.



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OECD 405 Eye Irritation Test Workflow

Handling and Safety Precautions

Given that **Methyl Brassylate** is classified as harmful if swallowed, and in the absence of comprehensive data for other endpoints, prudent laboratory and industrial hygiene practices are essential.

- Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to dust or vapors.[\[1\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[\[1\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[\[1\]](#)
 - Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.[\[1\]](#)
- First Aid Measures:
 - Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[\[1\]](#)
 - Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[\[1\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[\[1\]](#)
 - Inhalation: Move person to fresh air and keep comfortable for breathing.[\[1\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[\[1\]](#)

Conclusion

Methyl Brassylate is classified as harmful if swallowed (GHS Category 4 for acute oral toxicity). However, there is a significant lack of publicly available data for other critical toxicological endpoints, including dermal and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and carcinogenicity. The provided experimental protocols, based on OECD guidelines, offer a framework for how these data gaps could be filled. In the absence of specific data, a precautionary approach to handling is strongly recommended, utilizing appropriate engineering controls and personal protective equipment to minimize exposure. For comprehensive risk assessment, further testing or the use of validated in silico methods such as QSAR and read-across from structurally related dicarboxylic acid esters would be necessary.

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